molecular formula C18H19NO3 B495637 1-[4-(2-Methoxyethoxy)benzoyl]indoline

1-[4-(2-Methoxyethoxy)benzoyl]indoline

Cat. No.: B495637
M. Wt: 297.3g/mol
InChI Key: MQEBEDVRNIFSTO-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyethoxy)benzoyl]indoline is an indoline derivative characterized by a benzoyl group substituted at the 4-position of the indoline core with a 2-methoxyethoxy side chain. The indoline scaffold, a saturated bicyclic structure combining a benzene ring and a five-membered nitrogen-containing ring, provides a versatile platform for pharmacological and synthetic applications. The 2-methoxyethoxy substituent introduces both electron-donating methoxy groups and ether-based solubility-enhancing properties.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[4-(2-methoxyethoxy)phenyl]methanone

InChI

InChI=1S/C18H19NO3/c1-21-12-13-22-16-8-6-15(7-9-16)18(20)19-11-10-14-4-2-3-5-17(14)19/h2-9H,10-13H2,1H3

InChI Key

MQEBEDVRNIFSTO-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of indoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Indoline Derivatives
Compound Name Key Substituents Biological Activity Physical Properties Source
1-[4-(2-Methoxyethoxy)benzoyl]indoline 4-(2-Methoxyethoxy)benzoyl Not explicitly reported Not provided Target Compound
5-[2-[4-[(Substituted phenoxy)alkyl]piperazin-1-yl]propyl]indoline Piperazine-phenoxyalkyl chain α1-AR antagonist (pA2 >7.50) Varied (depends on alkyl chain)
5k: 4-((2-Oxoindolin-5-yl)(phenyl)methyl)benzonitrile Benzonitrile, phenyl Not tested White solid (m.p. 190–192°C)
1-Pentyl-3-[(4-methoxy)benzoyl]indole (SR-19/RCS-4) 4-Methoxybenzoyl, pentyl (indole core) Cannabinoid receptor agonist Not provided
Ethyl 4-((1,1,1,2-tetrafluoro-3-(indolin-1-yl)propan-2-yl)oxy)benzoate Tetrafluoropropyloxy, ethyl benzoate Not tested Red oil (37% synthetic yield)
1-({4-Nitro-3-methylphenoxy}acetyl)indoline 4-Nitro-3-methylphenoxyacetyl Not reported Not provided

Physicochemical Properties

  • Solubility and Crystallinity : The 2-methoxyethoxy group likely enhances aqueous solubility due to its ether linkage, contrasting with hydrophobic groups like tetrafluoropropyloxy () or benzonitrile (). Compound 5k ’s crystalline solid state (m.p. 190–192°C) versus the oily consistency of fluorinated derivatives highlights substituent effects on crystallinity .
  • Synthetic Accessibility: The 37% yield of the tetrafluorinated derivative () suggests challenges in introducing bulky/electron-deficient groups.

Electronic and Functional Effects

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyethoxy group is electron-donating, contrasting with nitro () or fluorinated () substituents. This difference impacts reactivity, metabolic stability, and interactions in biological systems .
  • Boronate Functionality : The boronate ester in enables cross-coupling reactions, a feature absent in the target compound. This highlights the role of functional groups in expanding synthetic utility .

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